Bicyclo[2.2.2]octan-2-amine, (R)- (9CI)
Description
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Properties
CAS No. |
163580-78-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.215 |
IUPAC Name |
(3R)-bicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m1/s1 |
InChI Key |
MCLJDHWIDXKUBS-KAVNDROISA-N |
SMILES |
C1CC2CCC1CC2N |
Synonyms |
Bicyclo[2.2.2]octan-2-amine, (R)- (9CI) |
Origin of Product |
United States |
Significance of Bicyclo 2.2.2 Octane Frameworks in Bridged Amine Chemistry
The bicyclo[2.2.2]octane (BCO) core is a bridged cyclic hydrocarbon that confers exceptional properties upon the molecules that contain it. Its rigid structure is a key element in numerous biologically active natural products and synthetic compounds, making it an attractive template for asymmetric synthesis. nih.govacs.org
The significance of the BCO framework stems from several key structural characteristics:
Rigidity and Conformational Constraint : The bridged, three-dimensional structure of the BCO system severely restricts conformational mobility. acs.org This rigidity ensures that appended functional groups are held in well-defined spatial orientations, which is crucial for predictable stereochemical outcomes in chemical reactions. rsc.org
Controlled Three-Dimensional Space : The defined and bulky nature of the scaffold provides a highly controlled chemical environment. nih.gov This allows it to serve as a robust anchor for directing the approach of reagents in stereoselective transformations.
Bioisosteric Mimicry : The BCO core can act as a saturated, non-aromatic bioisostere for phenyl rings. researchgate.netnih.gov This allows for its incorporation into drug candidates to improve physicochemical properties such as solubility and metabolic stability without losing the required structural geometry for biological activity. nih.gov
Privileged Structure : The BCO skeleton is considered a "privileged structure" because it is found in a wide variety of natural products with significant biological activity, including alkaloids and terpenes. rsc.org This prevalence in nature suggests its evolutionary selection for stable and functionally relevant molecular architectures.
These features make BCO-based amines versatile platforms for developing everything from novel therapeutics to advanced materials like molecular rotors and metal-organic frameworks. researchgate.netrsc.orgbeilstein-journals.org
Table 1: Key Features of the Bicyclo[2.2.2]octane Framework
| Feature | Implication in Bridged Amine Chemistry |
|---|---|
| Structural Rigidity | Predictable reaction outcomes and stable conformations. |
| Defined 3D Geometry | Precise control over the spatial arrangement of functional groups, enabling high stereoselectivity. nih.gov |
| High Bulkiness | Effective steric shielding to control facial selectivity in asymmetric reactions. nih.gov |
| Bioisosterism | Serves as a non-aromatic mimic of phenyl groups, improving drug-like properties. nih.gov |
R Bicyclo 2.2.2 Octan 2 Amine As a Stereochemically Defined Building Block
(R)-Bicyclo[2.2.2]octan-2-amine is a chiral amine that serves as a valuable and versatile building block in organic synthesis. evitachem.com Its utility lies in its ability to introduce a specific, stereochemically defined center into a target molecule. The rigid BCO framework ensures that the (R)-configuration at the C-2 position is fixed, allowing this chirality to be transferred reliably during a synthetic sequence.
This compound is a colorless liquid with good solubility in organic solvents. evitachem.com Its primary application is as a precursor for more complex chiral molecules, including ligands for coordination chemistry and intermediates for pharmaceuticals. evitachem.com By incorporating (R)-bicyclo[2.2.2]octan-2-amine, chemists can construct enantiomerically pure products, which is particularly critical in medicinal chemistry, where different enantiomers of a drug can have vastly different biological effects.
Table 2: Chemical Properties of (R)-Bicyclo[2.2.2]octan-2-amine
| Property | Value |
|---|---|
| CAS Number | 78595-82-5 |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Appearance | Colorless Liquid |
Overview of Research Trajectories in Asymmetric Synthesis and Catalysis Utilizing the Bicyclo 2.2.2 Octane Core
Foundational Synthetic Routes to the Bicyclo[2.2.2]octane Skeleton
The creation of the bicyclic core is a critical first step, with several established methods providing access to bicyclo[2.2.2]octan-2-one and its derivatives.
A convenient and rapid alternative to the more traditional Diels-Alder reaction involves a sequence of two Michael additions to construct the bicyclo[2.2.2]octan-2-one skeleton. blucher.com.br This method typically starts with a cyclohexenone derivative. For instance, the reaction of a cross-conjugated enolate, generated from a cyclohex-2-enone, with a Michael acceptor like methyl vinyl ketone (MVK) can lead directly to the bicyclic ketone. blucher.com.br Instead of isolating the initial Michael adduct, the reaction conditions promote a second, intramolecular Michael addition, which closes the second ring and forms the bicyclic system. blucher.com.br
Table 1: Sequential Michael Reaction for Bicyclo[2.2.2]octan-2-one Synthesis
| Starting Material | Michael Acceptor | Base/Conditions | Product | Reference |
|---|---|---|---|---|
| 5,5-dimethylcyclohex-2-enone | Methyl vinyl ketone (MVK) | LDA, 0°C | 6,6-dimethylbicyclo[2.2.2]octan-2-one | blucher.com.br |
| α,β-Unsaturated ketones | Amino acids | One-pot cascade | Functionalized bicyclo[2.2.2]octan-2-ones | acs.org |
The Diels-Alder reaction is a cornerstone in the synthesis of the bicyclo[2.2.2]octane core. nih.gov This [4+2] cycloaddition provides a powerful and stereocontrolled method for forming the six-membered rings integral to the bicyclic structure.
Intermolecular Diels-Alder Reactions: This approach involves the reaction of a 1,3-cyclohexadiene (B119728) derivative (the diene) with a suitable dienophile. For example, the reaction between a 5-substituted 1,3-cyclohexadiene and an α,β-unsaturated aldehyde like methacrolein (B123484) can form the bicyclo[2.2.2]octane aldehyde. nih.gov Lewis acids, such as ytterbium trichloride, are often employed to accelerate the reaction and enhance stereoselectivity, although stoichiometric amounts may be necessary when the diene contains functional groups like amides. nih.gov The stereochemistry of the product is often dictated by kinetic control, favoring the endo product due to secondary orbital overlap. nih.gov
Intramolecular Diels-Alder Reactions: In this variation, the diene and dienophile are part of the same molecule. This strategy has been elegantly applied in the synthesis of natural products containing the bicyclo[2.2.2]octane core, such as andibenin B. researchgate.netnih.gov The intramolecular cycloaddition can efficiently create sterically congested bicyclic systems and establish multiple stereocenters in a single step. nih.gov Oxidative dearomatization-transannular Diels-Alder cascades represent another sophisticated application of this methodology. researchgate.net
Table 2: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octane Core Synthesis
| Diene | Dienophile | Reaction Type | Catalyst/Conditions | Product Core | Reference |
|---|---|---|---|---|---|
| 5-Substituted 1,3-cyclohexadiene | Methacrolein | Intermolecular | Ytterbium trichloride | Bicyclo[2.2.2]octane | nih.gov |
| Substituted 2H-pyran-2-ones | Maleic anhydride (B1165640) | Intermolecular (double) | Refluxing tetralin | Bicyclo[2.2.2]oct-7-ene | arkat-usa.org |
| Linear precursor with diene and dienophile | ( intramolecular ) | Intramolecular | Thermal | Bicyclo[2.2.2]octane | nih.gov |
| Cyclohexadienone derivative | ( intramolecular ) | Intramolecular (IEDDA) | Thermal | Bicyclo[2.2.2]octane | researchgate.net |
Enantioselective Synthesis of (R)-Bicyclo[2.2.2]octan-2-amine and Chiral Bicyclo[2.2.2]octane Systems
With a robust bicyclic ketone in hand, the focus shifts to the enantioselective introduction of the amine group to yield the desired (R)-enantiomer.
A classical and straightforward method to introduce the amine functionality is through the reduction of an oxime intermediate. This process begins with the reaction of bicyclo[2.2.2]octan-2-one with hydroxylamine, typically under acidic conditions, to form bicyclo[2.2.2]octanone oxime.
The subsequent reduction of the oxime C=N double bond yields the primary amine. Various reducing agents can accomplish this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol (B145695) solvent under a hydrogen atmosphere is a common and high-yielding approach. Alternatively, chemical reducing agents can be used. This method has also been applied to bridged ring ketones, and reductions with lithium aluminum hydride have been shown to produce aziridines which can be precursors to the desired amines. orgsyn.org Catalytic transfer hydrogenation, using Raney Nickel as the catalyst and 2-propanol as the hydrogen donor, is another effective method for reducing ketoximes to primary amines. utc.edu While this route is efficient for producing the racemic amine, achieving high enantioselectivity typically requires a chiral resolution step or the use of a chiral reducing agent or catalyst system.
Recent advances in organocatalysis have provided powerful tools for the asymmetric synthesis of chiral bicyclo[2.2.2]octane systems. These methods can generate highly enantioenriched products under mild, metal-free conditions. researchgate.net
One notable approach is a tandem reaction that provides rapid access to a variety of bicyclo[2.2.2]octane-1-carboxylates in high yields and with excellent enantioselectivities. researchgate.net This process is often mediated by a chiral organic base. Another powerful strategy is the domino Michael/Michael reaction between a cyclohex-2-en-1-one bearing an electron-withdrawing group and an α,β-unsaturated aldehyde. This reaction, when mediated by a chiral prolinol silyl (B83357) ether catalyst, can produce bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in nearly optically pure form. researchgate.net These carboxylate derivatives are valuable intermediates that can be further transformed into chiral amines like (R)-bicyclo[2.2.2]octan-2-amine.
A highly effective strategy for constructing enantioenriched bicyclo[2.2.2]octane cores involves the organocatalytic [4+2] cycloaddition (Diels-Alder reaction) between cyclohexenones and nitroolefins. researchgate.netrsc.org Nitroalkenes are excellent dienophiles in these reactions, and the use of chiral secondary amine organocatalysts allows for high levels of stereocontrol.
In this methodology, the reaction of a cyclohexenone derivative with a substituted nitroolefin is catalyzed by a chiral organic molecule, such as a diarylprolinol silyl ether. This process proceeds through the formation of a dienamine intermediate from the cyclohexenone and the catalyst, which then reacts with the nitroolefin. The reaction can be carried out under mild, operationally simple conditions and provides access to a wide range of functionalized bicyclo[2.2.2]octane structures with excellent diastereoselectivity and high enantioselectivity (often >95% ee). rsc.org The resulting nitro-substituted bicyclic product can then be chemically modified, for example, by reducing the nitro group to an amine, to afford chiral bicyclo[2.2.2]octane amines.
Table 3: Organocatalytic Cycloaddition of Cyclohexenone Derivative with Nitroolefins
| Nitroolefin Substituent (Ar) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Catalyst | Reference |
|---|---|---|---|---|
| 4-Me-C₆H₄ | >20:1 | 97 | Chiral Diarylprolinol Silyl Ether | rsc.org |
| 4-MeO-C₆H₄ | 19:1 | 95 | Chiral Diarylprolinol Silyl Ether | rsc.org |
| 4-Br-C₆H₄ | 19:1 | 98 | Chiral Diarylprolinol Silyl Ether | rsc.org |
| 4-NO₂-C₆H₄ | >20:1 | 99 | Chiral Diarylprolinol Silyl Ether | rsc.org |
| 2-Cl-C₆H₄ | >20:1 | 97 | Chiral Diarylprolinol Silyl Ether | rsc.org |
| Cyclohexyl | >20:1 | 97 | Chiral Diarylprolinol Silyl Ether | rsc.org |
Data adapted from a study on organocatalytic tandem reactions. rsc.org
Unified Strategies for Chiral Bicyclo[2.2.2]octadiene Ligand Synthesis via Asymmetric Diels-Alder Reactions
A unified and effective approach for the enantioselective synthesis of various C₁- and C₂-symmetric chiral bicyclo[2.2.2]octadiene (bod) ligands has been established. nih.govacs.org This strategy's key step is an asymmetric Diels-Alder reaction to construct the foundational bicyclo[2.2.2]octane framework. nih.govacs.org The reaction often employs a chiral oxazaborolidinium catalyst, which ensures high enantioselectivity in the cycloaddition process. nih.govacs.org
This methodology provides access to a pivotal ketone intermediate, which serves as a common precursor that can be transformed into a diverse range of desired chiral dienes. nih.govacs.org This unified approach is significant as it provides a valuable alternative to other methods for preparing these versatile ligands, facilitating the exploration of their potential in new asymmetric transformations. acs.orgacs.org The development of practical and scalable methods for synthesizing chiral dienes is crucial for their broader application in asymmetric catalysis. acs.org
For instance, C₂-symmetric bicyclo[2.2.2]octa-2,5-dienes featuring various aryl groups have been prepared in enantiomerically pure form starting from a bicyclo[2.2.2]octane-2,5-dione key intermediate. researchgate.netresearchgate.net These ligands have demonstrated high efficiency in rhodium-catalyzed asymmetric 1,4-addition reactions, achieving excellent enantioselectivity (up to 99% ee). researchgate.net An organocatalytic one-pot Michael addition-aldol reaction has also been presented as a scalable route to a key hydroxy-phenyl-bicyclo[2.2.2]octan-2-one, which is a versatile starting material for both symmetrical and unsymmetrical chiral dienes. researchgate.net
Table 1: Key Steps in Unified Bicyclo[2.2.2]octadiene (bod) Ligand Synthesis
| Step | Description | Key Reagents/Catalysts | Intermediate/Product | Significance |
|---|---|---|---|---|
| 1. Asymmetric Cycloaddition | The core bicyclo[2.2.2]octane skeleton is constructed via an asymmetric Diels-Alder reaction. nih.govacs.org | Chiral oxazaborolidinium catalyst. nih.govacs.org | Chiral bicyclo[2.2.2]octanone. nih.gov | Establishes the chirality and the rigid bicyclic framework. |
| 2. Intermediate Transformation | The resulting ketone is converted into various functionalized derivatives. | Grignard reagents, reducing agents. | Diols, substituted octenes. | Diversifies the available ligand precursors. |
| 3. Diene Formation | Final steps to introduce the conjugated double bonds. | Elimination reactions. | C₁- and C₂-symmetric chiral dienes. nih.gov | Generates the final ligand for use in asymmetric catalysis. |
Enantiopure Synthesis of Diaminobicyclo[2.2.2]octane Scaffolds
The synthesis of enantiopure 1,2-diaminobicyclo[2.2.2]octane (DABO) and its selectively N-Boc monoprotected derivatives has been successfully developed, establishing a robust methodology for creating these C₁-symmetric chiral diamines. acs.orgnih.govfigshare.com The primary synthetic routes commence from enantiopure bicyclic β-amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC). acs.orgnih.govacs.org
Two main strategies explored for this transformation are the Curtius and Hofmann rearrangements. acs.orgnih.gov Research has revealed a significant influence of the bicyclic backbone's saturation level on the success of these rearrangements. acs.orgnih.govconsensus.app The Hofmann rearrangement proved to be particularly effective for unsaturated bicyclic precursors, affording the desired diamines in good yield, an outcome that was not achievable with the corresponding saturated systems. acs.orgacs.org This divergent reactivity was further investigated using DFT calculations. acs.orgnih.gov
The synthetic pathway often involves the following key steps:
Starting Material : The synthesis begins with a suitable bicyclic β-amino acid derivative, such as a stereoisomeric mixture of 1-benzyloxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. acs.org
Rearrangement : The carboxylic acid functionality is converted to an amine via a Hofmann or Curtius rearrangement. acs.orgnih.gov In one example of a Hofmann rearrangement, the corresponding amide is treated under optimized conditions. acs.org
Protection & Purification : To facilitate purification and further derivatization, the newly formed amine can be protected. For example, a trifluoroacetamide (B147638) (Tfac) group can be introduced using trifluoroacetyl anhydride (TFAA), yielding an orthogonally protected diamine precursor in good yield over two steps. acs.org
This work provides crucial access to enantiomerically pure C₁-symmetric diamines like DABO, which are of high interest due to their potential as chiral ligands in organometallic chemistry and as organocatalysts. acs.orgacs.org
Derivatization and Functionalization of the Bicyclo[2.2.2]octane Amine
Acylation Reactions of Amine Functionalities
Acylation of the amine functionalities on the bicyclo[2.2.2]octane scaffold is a critical step for both protecting the amine and for creating derivatives for further synthetic transformations. acs.org These reactions are fundamental in modulating the electronic and steric properties of the amine group.
A key application of acylation is seen during the synthesis of enantiopure 1,2-diaminobicyclo[2.2.2]octane (DABO) derivatives. acs.org After a Hofmann rearrangement to form the second amine group, direct purification of the product can be challenging. acs.org This issue is resolved by protecting the free amine with a trifluoroacetamide (Tfac) group. acs.org The reaction is carried out using trifluoroacetyl anhydride (TFAA) in the presence of pyridine, leading to a pure, orthogonally protected diamine derivative that can be easily isolated by flash chromatography. acs.org This strategy yielded the desired product in a 73% yield over two steps. acs.org
Another common acylation involves the introduction of the tert-butoxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis and other organic transformations. The synthesis of selectively N-Boc monoprotected derivatives of DABO has been described, providing valuable building blocks for more complex structures. acs.orgnih.govconsensus.app The nucleophilic amine groups readily participate in these reactions. Similarly, acylation with acetic anhydride can be performed on related functional groups on the scaffold, such as hydroxyls, to produce acetate (B1210297) derivatives. acs.org
Oxidative Transformations to Bicyclo[2.2.2]octanone Derivatives
Bicyclo[2.2.2]octanone derivatives are pivotal intermediates in the synthesis of various complex molecules, including chiral ligands. nih.govacs.org The rigid bicyclic ketone framework can be accessed through several synthetic routes, often involving cycloaddition reactions followed by further transformations.
One prominent method involves the asymmetric Diels-Alder reaction, which constructs the chiral bicyclo[2.2.2]octane framework and directly yields a ketone product. nih.gov For example, a chiral oxazaborolidinium-catalyzed Diels-Alder reaction can produce a key bicyclic ketone that serves as a versatile common intermediate for various C₁- and C₂-symmetric chiral dienes. nih.govacs.org
Another powerful strategy for synthesizing bicyclo[2.2.2]octenone derivatives utilizes the [4+2] cycloaddition of masked o-benzoquinones (MOBs). nih.govacs.org MOBs, generated from the oxidation of 2-methoxyphenols, react with dienophiles like acrolein in an intramolecular Diels-Alder reaction to form densely functionalized bicyclo[2.2.2]octenones. nih.govacs.orgacs.org These ketone adducts are valuable because their rigid structure can be manipulated in subsequent reactions. nih.govacs.org For instance, selective oxidative scission of the C1-C2 bond adjacent to the ketone has been developed, transforming the bicyclic skeleton into highly functionalized cyclohexene (B86901) frameworks while leaving other functionalities like olefins intact. nih.gov
Furthermore, rearrangements accompanying oxidative decarboxylation with lead tetraacetate on bicyclic dicarboxylic acid derivatives can also lead to the formation of bicyclo[2.2.2]octenone systems. researchgate.net These varied methods highlight the importance of the bicyclo[2.2.2]octanone core and the chemical strategies developed to access it.
Table 2: Selected Synthetic Routes to Bicyclo[2.2.2]octanone Derivatives
| Method | Description | Starting Materials | Key Features | Ref. |
|---|---|---|---|---|
| Asymmetric Diels-Alder | A chiral catalyst induces enantioselectivity in a [4+2] cycloaddition to form the bicyclic ketone. | Dienes and dienophiles | Direct access to chiral ketones; serves as a unified intermediate. | nih.govacs.org |
| MOB Cycloaddition | Intramolecular Diels-Alder reaction of masked o-benzoquinones (MOBs). | 2-Methoxyphenols, alkenes | Forms highly functionalized bicyclo[2.2.2]octenones. | nih.govacs.org |
| Oxidative Decarboxylation | Rearrangement of bicyclic acids using lead tetraacetate. | Bicyclic dicarboxylic acids | Forms bicyclo[2.2.2]octenones via rearrangement. | researchgate.net |
Synthesis of Bicyclic β-Amino Acids (e.g., 1-aminobicyclo[2.2.2]octane-2-carboxylic acid, ABOC, and 1,2-diaminobicyclo[2.2.2]octane, DABO)
Bicyclic β-amino acids with the bicyclo[2.2.2]octane structure are of significant interest in organic and bioorganic chemistry. nih.govacs.org Among these, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) is a noteworthy example. nih.govacs.org ABOC is a highly constrained bicyclic β-amino acid characterized by a sterically hindered bridgehead primary amine and an endocyclic chiral center, which imparts severely restricted conformational freedom. nih.govacs.orgresearchgate.net These structural features make ABOC and its derivatives valuable scaffolds for creating foldamers and effective chiral catalysts. nih.govacs.org The synthesis and ability of (S)-ABOC to induce reverse turns in peptides have been studied, highlighting its influence on peptide secondary structure. researchgate.netnih.gov
The synthesis of trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, another derivative, has been achieved via a diastereoselective Diels-Alder reaction between 1,3-cyclohexadiene and a chiral β-nitroacrylate, followed by transformation of the resulting cycloadducts. nih.govsigmaaldrich.com
The ABOC scaffold is also a crucial precursor for the synthesis of the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO). nih.govacs.org As detailed previously (Section 2.2.5), the enantiopure synthesis of DABO is typically achieved from ABOC derivatives through chemical transformations like the Hofmann or Curtius rearrangement. acs.orgnih.gov This conversion underscores the utility of ABOC as a versatile starting material for other important chiral building blocks. nih.govacs.org The development of these synthetic routes has been pivotal for exploring the applications of both ABOC and DABO in areas such as asymmetric organocatalysis, where they have been incorporated into tripeptides for aldol reactions, yielding products with high enantioselectivity. nih.govacs.org
Transition Metal-Catalyzed Processes for Bicyclo[2.2.2]octane Derivative Preparation
Transition metal catalysis offers a novel and simplified route for the commercial production of a wide variety of bicyclo[2.2.2]octane derivatives. google.comgoogle.com A key process involves a transition metal-catalyzed chemical transformation that starts from 1,4-dimethylene cyclohexane (B81311). justia.comwipo.int
In this synthetic procedure, 1,4-dimethylene cyclohexane is treated with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound, to afford oxo-substituted bicyclo[2.2.2]octane species. google.comjustia.com This method is notable for achieving a high conversion yield of the starting material to 1,4-disubstituted bicyclo[2.2.2]octanes. google.com The resulting intermediate structures can then be readily derivatized further. google.comwipo.int
For example, using palladium dichloride as the catalyst with an oxone aqueous solution as the oxidant, 1,4-dimethylene cyclohexane was successfully converted to bicyclo[2.2.2]octane-1,4-diol. justia.com When the reaction was carried out in acetic acid with hydrogen peroxide as the oxidant, the major product was 4-acetoxybicyclo[2.2.2]octan-1-ol, alongside other di-substituted derivatives. justia.com This process represents an efficient and scalable method for producing bridgehead-substituted bicyclo[2.2.2]octane compounds. google.com
While the above method focuses on preparing the scaffold itself, derivatives of bicyclo[2.2.2]octane, specifically chiral diamines, are also used to create transition metal complexes for asymmetric catalysis. nih.govresearchgate.net For instance, cis-2,5-diaminobicyclo[2.2.2]octane can be condensed with salicylaldehydes to form "salen" ligands, which encapsulate metals like cobalt(II), chromium(II/III), and copper(I) to create highly effective catalysts for reactions such as cyclopropanation, hetero-Diels-Alder cycloadditions, and Henry condensations. nih.govresearchgate.net
Table 3: Palladium-Catalyzed Synthesis of Bicyclo[2.2.2]octane Derivatives
| Starting Material | Catalyst | Oxidant / Solvent | Major Product(s) | Selectivity / Conversion | Ref. |
|---|---|---|---|---|---|
| 1,4-Dimethylene cyclohexane | Palladium(II) chloride | 25% Oxone (aq) | Bicyclo[2.2.2]octane-1,4-diol | High conversion | justia.com |
| 1,4-Dimethylene cyclohexane | Palladium(II) acetate | H₂O₂ / Acetic Acid | 4-Acetoxybicyclo[2.2.2]octan-1-ol | 52.6% selectivity | justia.com |
| 1,4-Dimethylene cyclohexane | Palladium(II) acetate | H₂O₂ / Acetic Acid | 1,4-Diacetoxybicyclo[2.2.2]octane | 22.4% selectivity | justia.com |
| 1,4-Dimethylene cyclohexane | Palladium(II) acetate | H₂O₂ / Acetic Acid | Bicyclo[2.2.2]octane-1,4-diol | 19.3% selectivity | justia.com |
Rational Design of Bicyclo[2.2.2]octane-Based Chiral Ligands
The rational design of chiral ligands is central to advancing asymmetric catalysis. The bicyclo[2.2.2]octane skeleton serves as a robust and versatile platform for creating ligands with tailored steric and electronic properties. Its inherent rigidity minimizes conformational ambiguities, allowing for more precise control over the chiral space around a catalytic metal center.
A significant class of ligands derived from this scaffold are the C2-symmetric bicyclo[2.2.2]octadienes, often abbreviated as BOD. bu.edu These chiral diene ligands have proven to be highly effective in transition metal catalysis, particularly with rhodium and iridium. bu.eduresearchgate.net The synthesis of these ligands, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod), can be achieved from the enantiomerically pure (1R,4R)-bicyclo[2.2.2]octa-2,5-dione. bu.edu This key intermediate allows for the introduction of various substituents at the 2 and 5 positions. researchgate.netnih.gov
These diene ligands form stable complexes with rhodium and have demonstrated superiority over many traditional chiral phosphine (B1218219) ligands in certain reactions, offering both high catalytic activity and exceptional enantioselectivity. bu.eduorganic-chemistry.org For instance, the 2,5-diphenyl substituted diene, Ph-bod*, is a stable, crystalline compound, unlike its less stable norbornadiene (nbd) analogue. bu.edu The success of these ligands has opened new avenues in the field of catalytic asymmetric reactions. bu.edu Furthermore, bicyclo[2.2.2]octadiene derivatives have also been successfully utilized as ligands for iridium(I)-catalyzed kinetic resolutions of allylic carbonates. bu.eduresearchgate.net
Another powerful application of the bicyclo[2.2.2]octane framework is in the synthesis of chiral Salen-type ligands. Researchers have developed a novel chiral scaffold, cis-2,5-diaminobicyclo[2.2.2]octane, as a superior alternative to the classic trans-1,2-diaminocyclohexane. researchgate.netacs.org The synthesis of this diamine has been accomplished in enantiopure form starting from benzoic acid. acs.org
Condensation of the (1R,2R,4R,5R)-enantiomer of the diamine with various salicylaldehydes yields imine derivatives that serve as excellent "salen" ligands for chelating a wide range of metals, including chromium, cobalt, copper, and iron. researchgate.netacs.orgsci-hub.se Twelve different salen–metal complexes have been prepared from this ligand, with several being crystalline and suitable for X-ray crystallographic analysis. acs.org The resulting metal complexes have been shown to be effective catalysts in a variety of asymmetric transformations, such as hetero-Diels–Alder reactions, Henry "nitroaldol" condensations, and sulfa-Michael additions. researchgate.netacs.orgsci-hub.sersc.org
The rigid, bridged geometry of the bicyclo[2.2.2]octane core is fundamental to its success in asymmetric catalysis. This framework creates a well-defined chiral pocket that dictates the approach of substrates to the metal's active site. researchgate.netacs.org In the cis-2,5-diaminobicyclo[2.2.2]octane scaffold, the cis-oriented amino groups impart a directional character that enhances its intrinsic chirality. researchgate.net
Computational analysis and X-ray crystallography reveal that the Salen ligands derived from this diamine create a large but flexible chiral space in a quadrant beneath the bicyclic skeleton. researchgate.net This defined pocket effectively shields one face of a coordinated substrate, leaving the opposite face open for nucleophilic attack in a highly predictable manner. acs.orgrsc.org This consistent stereochemical outcome is a direct result of the scaffold's geometry. acs.org A key structural feature is the large dihedral angle of 22° reflecting a "twist" around the C2-C5 axis of the bicyclic framework, which contributes to the unique chiral environment. researchgate.net
A significant advantage of bicyclo[2.2.2]octane-based ligands is the ability to fine-tune their steric and electronic properties to optimize catalyst performance for specific reactions. researchgate.netacs.org By modifying the substituents on the ligand backbone, chemists can modulate the activity and selectivity of the corresponding metal complex.
For Salen ligands derived from cis-2,5-diaminobicyclo[2.2.2]octane, this tuning has been explicitly demonstrated. For example, in the asymmetric cyclopropanation of 1,1-disubstituted alkenes, replacing one of the tert-butyl groups on each of the ligand's benzenoid rings with a methoxy (B1213986) substituent was found to enhance the catalytic efficiency of the cobalt(II)-salen complex. researchgate.netacs.org Similarly, for the C2-symmetric diene ligands (BOD), the nature of the substituents at the 2 and 5 positions is crucial. In the rhodium-catalyzed arylation of imines, the (R,R)-Ph-bod ligand, bearing phenyl groups, provided significantly higher enantioselectivity than the (R,R)-Bn-bod* ligand, which has benzyl (B1604629) groups. bu.eduorganic-chemistry.org This highlights the profound impact of both steric bulk and electronic properties of the ligand on the catalytic outcome.
Stereoselective Transformations Catalyzed by Bicyclo[2.2.2]octan-2-amine Derivatives
Ligands derived from the bicyclo[2.2.2]octane scaffold have enabled highly stereoselective transformations, producing chiral molecules of significant interest, particularly in the pharmaceutical field. The predictable chiral environment created by these ligands leads to products with high enantiomeric excess.
The asymmetric synthesis of diarylmethylamines, which are important structural motifs for biologically active compounds, has been successfully achieved using rhodium catalysts bearing C2-symmetric bicyclo[2.2.2]octadiene (bod) ligands. bu.eduorganic-chemistry.org Specifically, the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines proceeds with outstanding enantioselectivity (95–99% ee) when (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod) is used as the chiral ligand. bu.edunih.gov
This catalytic system demonstrates high performance, proving superior to catalysts based on well-known phosphorus ligands like (R)-BINAP and (R)-SEGPHOS for this transformation. organic-chemistry.org The reaction is versatile, allowing for the combination of various substituted N-tosylarylimines and arylboroxines to produce a range of optically active diarylmethylamines in high yields. bu.edu The high enantioselectivity is attributed to the steric influence of the phenyl groups on the diene ligand, which effectively controls the coordination pathway of the reactants. organic-chemistry.org
Table 1: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines using (R,R)-Ph-bod Ligand* bu.eduorganic-chemistry.org
| Entry | Aryl Group of Imine (Ar¹) | Aryl Group of Boroxine (Ar²) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Phenyl | (R)-Phenyl(phenyl)methylamine | 98 | 98 |
| 2 | 4-Methylphenyl | Phenyl | (R)-Phenyl(4-methylphenyl)methylamine | 98 | 98 |
| 3 | 4-Methoxyphenyl | Phenyl | (R)-Phenyl(4-methoxyphenyl)methylamine | 98 | 99 |
| 4 | 4-Chlorophenyl | Phenyl | (R)-Phenyl(4-chlorophenyl)methylamine | 99 | 97 |
| 5 | 2-Methylphenyl | Phenyl | (R)-Phenyl(2-methylphenyl)methylamine | 98 | 97 |
| 6 | 1-Naphthyl | Phenyl | (R)-Phenyl(1-naphthyl)methylamine | 99 | 95 |
| 7 | Phenyl | 4-Methylphenyl | (R)-(4-Methylphenyl)(phenyl)methylamine | 99 | 98 |
| 8 | Phenyl | 4-Methoxyphenyl | (R)-(4-Methoxyphenyl)(phenyl)methylamine | 97 | 98 |
| 9 | 4-Chlorophenyl | 4-Methoxyphenyl | (R)-(4-Chlorophenyl)(4-methoxyphenyl)methylamine | 98 | 99 |
Iridium-Catalyzed Kinetic Resolution of Allyl Carbonates
The rigid bicyclo[2.2.2]octane framework has been utilized in the development of novel chiral ligands for transition metal catalysis. Specifically, chiral [2.2.2]-bicyclooctadiene ligands have been synthesized and employed in Iridium(I)-catalyzed reactions. nih.govbohrium.com These ligands have proven effective in the kinetic resolution of secondary allylic carbonates, enabling the isolation of these substrates with high enantiomeric excess (up to 98% ee). nih.govbohrium.com The synthesis of this class of chiral ligands can be achieved in a few steps from readily available chiral precursors like (R)- or (S)-carvone. bohrium.com
The iridium-catalyzed allylic substitution reaction is a key method for creating chiral compounds. bohrium.com The use of these bicyclooctadiene ligands represents a significant advancement, offering a new class of chiral auxiliaries for iridium. nih.gov This methodology provides a valuable route to enantioenriched allylic carbonates, which are themselves useful building blocks in the synthesis of complex molecules. bohrium.com
Cobalt(II)-Salen Catalyzed Highly Enantioselective Cyclopropanation
A C₂-symmetric Cobalt(II)-salen catalyst incorporating a cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been developed for asymmetric cyclopropanation. researchgate.net This catalyst system has demonstrated high efficiency in the reaction between 1,1-disubstituted ethylenes and ethyl diazoacetate, yielding cyclopropane (B1198618) products with excellent diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net The addition of potassium thioacetate (B1230152) as a promoter was found to be beneficial for the reaction. researchgate.net
The effectiveness of this catalyst is enhanced by the tunability of the salen ligand. For instance, modifying the electronic properties of the ligand by replacing a tert-butyl group with a methoxy substituent on each benzenoid ring improved the catalytic efficiency. acs.orgresearchgate.netnih.gov This optimized catalyst was successfully applied in an efficient synthesis of the dual serotonin-norepinephrine reuptake inhibitor, (+)-Synosutine. researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov
| Substrate | Catalyst System | Key Feature | Application | Reference |
|---|---|---|---|---|
| 1,1-Disubstituted Alkenes & Ethyl Diazoacetate | Co(II)-salen complex with cis-2,5-diaminobicyclo[2.2.2]octane scaffold | High yield, excellent diastereo- and enantioselectivity. researchgate.net | Synthesis of (+)-Synosutine. researchgate.netacs.orgnih.gov | researchgate.netresearchgate.netacs.orgnih.gov |
Chromium(III)-Salen Catalyzed Enantioselective Hetero-Diels-Alder Reactions
Salen complexes featuring the cis-2,5-diaminobicyclo[2.2.2]octane scaffold have been synthesized and complexed with various metals, including chromium. nih.govacs.orgnih.gov The resulting Chromium(III)-salen complex is a highly effective catalyst for the enantioselective hetero-Diels-Alder (HDA) reaction. acs.orgresearchgate.netacs.orgoregonstate.edu This reaction, typically between Danishefsky's diene and a range of aldehydes, produces 5,6-dihydro-4-pyranones in high yields and with enantiomeric excesses reaching up to 96%. oregonstate.edu
The performance of this catalyst system is comparable or superior to other chiral catalysts used for this transformation. oregonstate.edu The HDA adducts are valuable chiral building blocks due to their rich functionality. oregonstate.edu A proposed reaction model suggests that the substrate coordinates to the metal center in a way that one face is blocked by the salen ligand's aryl ring, leaving the other face open for attack, leading to a predictable stereochemical outcome. acs.orgresearchgate.netnih.gov
| Reactants | Catalyst | Product | Yield/Enantioselectivity | Reference |
|---|---|---|---|---|
| Danishefsky's Diene & Aldehydes | Cr(III)-salen complex with cis-2,5-diaminobicyclo[2.2.2]octane scaffold | 2-Substituted 2,3-dihydro-4H-pyran-4-ones | High yields, up to 96% ee. oregonstate.edu | acs.orgresearchgate.netacs.orgoregonstate.edu |
Chromium(III)-Salen Catalyzed Enantioselective Nozaki-Hiyama-Kishi Reactions
The same Chromium(III)-salen complex derived from the cis-2,5-diaminobicyclo[2.2.2]octane scaffold also demonstrates excellent catalytic activity in the enantioselective Nozaki-Hiyama-Kishi (NHK) reaction. acs.orgresearchgate.netacs.orgnih.gov This reaction facilitates the coupling of allyl halides with aromatic aldehydes to produce chiral homoallylic alcohols. acs.orgnih.govoregonstate.edu The process is characterized by high yields and high enantiomeric excess in the final alcohol products. oregonstate.edu
The success in both the HDA and NHK reactions highlights the versatility of this chromium complex in asymmetric synthesis. acs.orgnih.gov The rigid C₂-symmetric backbone of the diaminobicyclo[2.2.2]octane ligand is crucial for establishing a well-defined chiral environment around the metal center, which is essential for achieving high levels of stereoinduction. acs.orgnih.gov
Iron(III)-Salen Catalyzed Enantioselective Sulfa-Michael Additions
An iron(III) complex formed from ferric chloride and a salen ligand based on the chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffold serves as an efficient catalyst for the asymmetric sulfa-Michael addition (SMA) of thiols to α,β-unsaturated ketones. oregonstate.edursc.orgresearchgate.net This reaction proceeds under mild conditions to produce β-thioketones in excellent yields and with high enantiomeric excess. rsc.orgresearchgate.net The catalyst is effective for a broad range of substrates, including various aliphatic and aromatic thiols and conjugated enones like chalcones. rsc.org
A key feature of this catalytic system is its high diastereoselectivity when α-substituted α,β-unsaturated ketones are used as Michael acceptors, showing a strong preference for the syn diastereomer. rsc.org This methodology was successfully applied in a four-step asymmetric synthesis of (R)-Montelukast, the active ingredient in the anti-asthma medication Singulair®. oregonstate.edursc.orgresearchgate.netacs.org A proposed mechanism suggests that the enone coordinates to the iron center in a specific orientation that exposes only the si face of the double bond to the attacking thiol nucleophile. rsc.org
Iron(III)-Salen Catalyzed Enantioselective Intramolecular Conia-ene Cyclization
A novel iron(III)-salen catalyst bearing the cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been shown to catalyze the enantioselective intramolecular Conia-ene cyclization. researchgate.netoregonstate.eduorganic-chemistry.org This reaction involves a β-keto ester or α-functionalized ketone that has an unactivated terminal alkyne. researchgate.netoregonstate.eduorganic-chemistry.org The cyclization produces an exo-methylenecyclopentane scaffold that possesses a stereodefined quaternary center. researchgate.netorganic-chemistry.org
This catalytic system is significant because the single iron(III) center can activate the alkyne and also promote the necessary enolate formation, eliminating the need for dual catalyst systems. organic-chemistry.org The catalyst demonstrated high yields (>90%) and enantioselectivity (>90% ee) under optimized conditions. organic-chemistry.org The reaction has been successfully applied to form not only cyclopentanes but also cyclohexanes and cycloheptanes with high stereoselectivity, showcasing its utility in constructing complex carbocycles. organic-chemistry.orgrsc.org
Copper-Catalyzed Asymmetric Henry Reaction Utilizing Diaminobicyclo[2.2.2]octane Derivatives
Derivatives of cis-2,5-diaminobicyclo[2.2.2]octane have been used to synthesize new chiral tetrahydrosalen ligands. researchgate.netacs.org A copper(I) complex, formed by the reduction of the imine functions of the initial salen ligand to secondary amines, has proven to be an excellent catalyst for the asymmetric Henry (nitroaldol) reaction. acs.orgresearchgate.net This catalytic system, which can be generated in situ from the ligand and a copper(I) source like copper(I) triflate, demonstrates high catalytic performance, delivering nitroalcohol products in high yields and with significant enantioselectivity (up to 91% ee). rhhz.net
The versatility of this catalyst was demonstrated in the economical synthesis of three drugs from the "beta-blocker" family, including (S)-Propranolol. acs.orgresearchgate.net Further studies on N-substituted tetrahydrosalen and dihydrosalen ligands revealed that an N,N-methylated tetrahydrosalen-copper catalyst was the most efficient in terms of both reaction yield and stereoselectivity. rhhz.net
| Reactants | Catalyst System | Product | Key Outcome | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes & Nitroalkanes | Cu(I)-tetrahydrosalen complex with cis-2,5-diaminobicyclo[2.2.2]octane scaffold | β-Nitroalcohols | High yields, up to 91% ee. rhhz.net Applied in the synthesis of (S)-Propranolol. acs.orgresearchgate.net | acs.orgresearchgate.netrhhz.net |
Organocatalytic Systems Incorporating Bicyclo[2.2.2]octane β-Amino Acids
The rigid and conformationally constrained bicyclo[2.2.2]octane framework has proven to be a valuable scaffold in the design of organocatalysts. The incorporation of β-amino acids derived from this structure into peptide-based catalysts introduces specific steric and conformational controls that can significantly influence the stereochemical outcome of asymmetric reactions. These bicyclic β-amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), are of great interest due to their ability to create highly organized three-dimensional structures. acs.orgnih.gov Their bulkiness and restricted conformational freedom have a profound impact on the spatial arrangement of appended functional groups and the conformation of adjacent residues within a peptide chain. acs.orgnih.gov This has led to their successful application in asymmetric synthesis, where they serve as efficient organocatalysts both in their free form and as part of larger systems. acs.orgnih.gov
Covalent Organocatalysis for Aldol Reactions with Tripeptide Catalysts
The asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction, has been a key area for the application of tripeptide catalysts containing bicyclo[2.2.2]octane β-amino acids. acs.orgnih.govresearchgate.net In these systems, the catalytic mechanism typically involves covalent organocatalysis, where the catalyst and one of the reactants form a transient covalent intermediate.
Research has demonstrated that short α/β-peptides incorporating the constrained bicyclic β-amino acid, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), can effectively catalyze asymmetric aldol reactions. acs.orgnih.govresearchgate.net The catalytic efficiency and stereoselectivity of these tripeptide systems are highly dependent on the sequence of the amino acids and the absolute configuration of the ABOC residue. sid.ir
One notable study investigated a series of N-pyrrolidine-based α/β-peptides that included the ABOC moiety. sid.ir The findings revealed that a heterochiral tripeptide, H-Pro-(R)-ABOC-Asp-OCH₃, which adopts a turn conformation in the solid state, was the most effective catalyst in the series. sid.ir This catalyst facilitated the aldol reaction between various aromatic aldehydes and acetone, yielding β-hydroxy ketones with high enantioselectivity. researchgate.netsid.ir The rigid bicyclic structure of the ABOC residue plays a crucial role in establishing a well-defined chiral environment around the catalytic site, thereby directing the stereochemical course of the reaction. The covalent catalysis mechanism proceeds through the formation of an enamine intermediate between the ketone and the secondary amine of the proline residue, which then reacts with the aldehyde.
The table below summarizes the performance of the H-Pro-(R)-ABOC-Asp-OCH₃ catalyst in the asymmetric aldol reaction of different substituted benzaldehydes with acetone.
Table 1: Asymmetric Aldol Reaction of Aromatic Aldehydes with Acetone Catalyzed by H-Pro-(R)-ABOC-Asp-OCH₃
| Aldehyde (ArCHO) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Nitrobenzaldehyde | β-Hydroxy Ketone | 85 | 94 |
| 4-Chlorobenzaldehyde | β-Hydroxy Ketone | 75 | 92 |
| Benzaldehyde | β-Hydroxy Ketone | 68 | 88 |
The results indicate that electron-withdrawing substituents on the aromatic ring of the aldehyde generally lead to higher yields and enantioselectivities. This is a common trend in such reactions and is attributed to the increased electrophilicity of the aldehyde carbonyl group. The high enantiomeric excesses achieved underscore the effectiveness of the chiral environment created by the tripeptide catalyst incorporating the bicyclo[2.2.2]octane β-amino acid.
The structural analysis of these tripeptides has revealed the presence of stabilizing features such as salt bridges and hydrogen bonds, which help to maintain a rigid conformation. researchgate.net For instance, in some structures, a salt bridge between the secondary amine and the carboxylic acid was observed, along with a hydrogen bond between the ABOC amine hydrogen and the carboxylate group. researchgate.net These non-covalent interactions contribute to the pre-organization of the catalyst, which is essential for high catalytic activity and stereoselectivity. researchgate.net
Role As Chiral Auxiliaries and Constrained Molecular Scaffolds
Bicyclo[2.2.2]octane Frameworks in Chiral Auxiliary Applications
The bicyclo[2.2.2]octane skeleton is a cornerstone in the development of chiral auxiliaries and catalysts for asymmetric synthesis. researchgate.net The inherent rigidity of the scaffold allows for effective transfer of stereochemical information. For instance, chiral cis-2,5-diaminobicyclo[2.2.2]octane has been developed as a novel C₂-symmetric scaffold for organometallic catalysts. oregonstate.edu This framework, which incorporates a 1,4-diamine motif, provides a superior chiral environment for salen ligands complexed with metals like chromium(III). oregonstate.edu These catalysts have proven highly effective in enantioselective reactions, such as the hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes, achieving high yields and enantiomeric excesses up to 96%. oregonstate.edu
Furthermore, structurally rigid chiral bicyclo[2.2.2]octane-fused cyclopentadienyl (B1206354) (Cp) ligands have been instrumental in rhodium-catalyzed asymmetric C-H activation reactions. acs.org These specialized ligands enable highly enantioselective transformations that were previously challenging, demonstrating the scaffold's utility in creating well-defined chiral pockets around a metal center. acs.org
Development of Constrained Bridged Scaffolds for Foldamer Science
In the field of foldamer science, which involves creating synthetic oligomers that mimic the structure and function of biopolymers, bicyclo[2.2.2]octane-based amino acids are of significant interest. nih.govacs.org These building blocks are used to construct molecules that adopt specific, stable conformations. The compound 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) is a prime example of a highly constrained bicyclic β-amino acid used for this purpose. nih.govacs.orgacs.org Its rigid structure, featuring a sterically hindered bridgehead primary amine, drastically reduces the conformational freedom of the oligomer backbone. nih.govacs.orgacs.org This constraint is a powerful tool for designing and stabilizing novel, predictable secondary structures in synthetic peptides and other peptidomimetics. nih.govresearchgate.netresearchgate.net
Structural Stabilization of Oligomers through Bicyclic Amino Acid Incorporation
The incorporation of bicyclic amino acids like ABOC into oligomers has a profound stabilizing effect on their structure. nih.govacs.org The high bulkiness and conformational rigidity of the ABOC residue strongly influence the spatial arrangement of adjacent functionalities, directing the folding of the entire chain. nih.govacs.orgresearchgate.net Research has shown that incorporating the ABOC residue can induce various stable helical structures in peptides and peptidomimetics, including 11/9-, 18/16-, 12/14/14-, and 12/10-helices. nih.govacs.orgresearchgate.net Moreover, when integrated into oligoureas, the bicyclic unit is compatible with and helps stabilize the canonical 2.5₁₂/₁₄ helix, a feat achieved by very few cyclic β-amino acids. acs.org This demonstrates the scaffold's ability to enforce a robust, ordered structure upon a molecular chain. kubikat.org
Structural Mimicry in Receptor Binding and Protein Interaction Studies
The defined three-dimensional shape of the bicyclo[2.2.2]octane core makes it an excellent scaffold for structural mimicry, particularly in the study of protein-protein interactions. nih.govnih.gov Researchers have successfully synthesized bicyclo[2.2.2]octane derivatives that act as close structural mimics of key amino acid residues in protein binding motifs. nih.govnih.gov
A notable application is in mimicking the LXXLL (L=leucine (B10760876), X=any amino acid) motif of steroid receptor coactivators (SRCs), which is crucial for their interaction with nuclear hormone receptors (NRs) like the estrogen receptor (ER). nih.govnih.gov The bicyclo[2.2.2]octane framework can be engineered to replicate the precise spatial alignment of the two critical leucine residues of the SRC motif as they sit in the hydrophobic groove of the receptor. nih.gov These synthetic mimics have been shown to block the NR-SRC interaction, providing valuable tools for studying these pathways and serving as a basis for developing therapeutic agents. nih.govnih.gov
| Mimicry Target | Bicyclic Scaffold Application | Biological Interaction |
| LXXLL Motif of SRCs | Mimics the spatial orientation of two key leucine residues. | Blocks the interaction between Steroid Receptor Coactivators (SRCs) and Nuclear Receptors (NRs). nih.govnih.gov |
| Dipeptide Isosteres | Serves as a rigid replacement for flexible peptide bonds. | Controls conformational preferences in modified peptides. nih.gov |
| Reverse Turn Mimetics | The constrained structure mimics the tight turns found in proteins. | Induces specific secondary structures in peptidomimetics. nih.gov |
Building Blocks for Complex Natural and Unnatural Product Synthesis
Bicyclo[2.2.2]octane derivatives are recognized as important intermediates and building blocks in the synthesis of complex molecules. google.comgoogle.com Their rigid structure is a key element in numerous biologically active natural products, including certain terpenes and alkaloids. nih.govgoogle.comgoogle.com The bicyclo[2.2.2]diazaoctane ring system, for example, is a common feature in a class of highly active secondary metabolites produced by fungi. rsc.org Synthetic routes to access these complex natural products often rely on methodologies to construct the bicyclo[2.2.2]octane core, such as stereoselective Diels-Alder reactions or diastereoselective 1,4-additions. escholarship.org
Synthesis of Unusual Amino Acid Derivatives Containing Bicyclo[2.2.2]octane Units
There is significant interest in creating unnatural amino acid derivatives that incorporate the bicyclo[2.2.2]octane unit, as these are valuable for designing novel peptide-based drugs. exlibrisgroup.comresearchgate.net A common strategy to synthesize these conformationally constrained amino acids is the Diels-Alder reaction. exlibrisgroup.comniscpr.res.inresearchgate.net This approach allows for the efficient assembly of the rigid bicyclic core, which can then be further modified. exlibrisgroup.comresearchgate.net These unusual amino acids serve as unique building blocks for generating peptidomimetics and other unnatural products with enhanced structural stability and tailored biological activity. nih.govexlibrisgroup.com
Integration into Advanced Materials: Amphidynamic Crystals and Molecular Rotors
The bicyclo[2.2.2]octane (BCO) group has been successfully integrated into advanced solid-state materials, most notably as a key component in amphidynamic crystals and molecular rotors. nih.govnih.govacs.org These are materials where some components are fixed in a crystal lattice while others exhibit engineered rotational motion. pnas.org The high symmetry and relatively cylindrical shape of the BCO unit make it an excellent rotator. nih.govnih.gov
In these systems, the BCO group can undergo rapid rotary motion, with site exchange rates measured in the range of 10¹⁰ to 10¹¹ s⁻¹. nih.govacs.org Remarkably, the activation energy for this rotation can be exceptionally low. In one study of a steroidal molecular rotor, the BCO unit had a rotational activation energy of just 1.15 kcal/mol, which is lower than that of much smaller methyl (1.35 kcal/mol) and methoxy (B1213986) (1.92 kcal/mol) groups within the same molecule. nih.govacs.org This demonstrates that the BCO rotator experiences minimal steric or electronic barriers to motion, allowing it to rotate almost as freely in the solid state as it would in a gas or liquid phase. pnas.org
| Molecular Rotor System | Rotator Unit | Rotational Activation Energy (Eₐ) | Reference |
| Steroidal Rotor | Bicyclo[2.2.2]octane (BCO) | 1.15 kcal/mol | nih.govacs.org |
| Diacetylene-linked Rotor | Bicyclo[2.2.2]octane (BCO) | 3.5 ± 0.2 kcal/mol | pnas.org |
| BODCA-MOF | Bicyclo[2.2.2]octane dicarboxylate | 0.185 kcal/mol | pnas.org |
Elucidation of Reaction Mechanisms and Stereochemical Control
Mechanistic Studies of Synthetic Transformations Involving Bicyclo[2.2.2]octane Systems
The bicyclo[2.2.2]octane framework is a key structural motif in a variety of synthetic transformations, where its rigid structure helps to dictate the reaction pathway and stereochemistry. Mechanistic studies have been crucial in understanding and optimizing these reactions. For instance, tandem reactions, where multiple bonds are formed in a single operation, are particularly effective for building molecular complexity. One such process is the diastereoselective tandem Michael-Michael addition, which has been used to construct bicyclo[2.2.2]octan-2-one derivatives with excellent yields and diastereoselectivities. rsc.org
In other examples, the unique topology of the bicyclo[2.2.2]octane system has been exploited in the construction of complex natural products. The synthesis of the heptacyclic core of kopsane alkaloids, for example, employs a Diels-Alder reaction to construct the characteristic bicyclo[2.2.2]octane motif. rsc.org Furthermore, organocatalyzed approaches have been developed to access enantioenriched bicyclo[2.2.2]octanes through novel mechanistic pathways, highlighting the versatility of this scaffold in asymmetric synthesis. acs.org
Derivatives of chiral bicyclo[2.2.2]octane amines have proven to be effective in various catalytic systems. For example, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a close analog of the title compound, has been used to create tripeptide catalysts for the aldol (B89426) reaction, achieving high enantioselectivity through covalent organo-catalysis. acs.orgnih.gov Another derivative, the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO), forms efficient ligands for copper-catalyzed asymmetric Henry reactions. acs.orgnih.gov These studies underscore the value of the bicyclo[2.2.2]octane framework in providing a robust and predictable platform for asymmetric transformations.
Analysis of Stereodifferentiating Transition States in Asymmetric Catalysis
The enantioselectivity of a catalyzed reaction is determined at the transition state, where the catalyst and substrate interact to favor the formation of one enantiomer over the other. The rigid bicyclo[2.2.2]octane scaffold is instrumental in creating a well-defined and predictable transition state geometry.
For catalysts derived from chiral diamines, such as derivatives of bicyclo[2.2.2]octan-2-amine, a common approach involves the formation of a metal complex that coordinates the substrate. In the copper-catalyzed Henry (nitroaldol) reaction using a C1-symmetric diamine ligand, a proposed transition-state model explains the origin of the asymmetric induction. acs.org This model, supported by X-ray diffraction analysis of the catalyst-metal complex, illustrates how the chiral ligand arranges the reactants in a specific orientation to control the stereochemical outcome. acs.org
In organocatalysis, bifunctional catalysts containing a primary amine and a thiourea (B124793) group, often built on a chiral backbone, activate both the nucleophile and the electrophile. The proposed transition state for a Michael addition catalyzed by such a primary amine-thiourea involves hydrogen bonding interactions that organize the reactants, leading to high enantioselectivity. rsc.org Computational studies have been employed to support these proposed transition states and elucidate the origins of stereocontrol in reactions that form complex structures, such as morphan skeletons. beilstein-journals.org The predictable nature of these interactions, enforced by the rigid bicyclic framework, is key to achieving high levels of stereoselectivity.
Understanding Facial Selectivity and Diastereoselectivity in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for constructing six-membered rings, including the bicyclo[2.2.2]octane core itself. When the diene or dienophile is prochiral, the reaction can proceed with facial selectivity, leading to diastereomeric products. The bicyclo[2.2.2]octane scaffold has been instrumental in studies aimed at understanding and controlling this selectivity.
Studies on Diels-Alder reactions involving dienophiles fused to a bicyclo[2.2.2]octane framework have shown that facial selectivity is strongly influenced by steric control. researchgate.netresearchgate.net The rigid, bulky bicyclic structure effectively shields one face of the dienophile, directing the incoming diene to the more accessible face. This principle has been confirmed by computational studies, which revealed that the observed facial selectivity is governed by steric effects in the transition state. researchgate.net
The regioselectivity of intramolecular Diels-Alder (IMDA) reactions to form bicyclo[2.2.2]octane systems has also been investigated. nih.gov In certain systems, "bridged" regioselectivity is observed, leading to the formation of the bicyclo[2.2.2]octane skeleton. Density functional theory (DFT) calculations suggest that electronic factors, such as the conjugation of the dienophile with adjacent aromatic groups, play a crucial role in favoring the bridged transition state. nih.gov These findings provide a framework for predicting and controlling the outcome of these complex cyclizations.
| Reactant System | Key Finding | Primary Controlling Factor | Reference |
|---|---|---|---|
| Spiro[bicyclo[2.2.2]octane-2,1′- acs.orgcyclopentene]-2′,5′-dione (Dienophile) | Facial selectivity is similar to that of cyclopentadienes fused to bicyclo[2.2.2]octane. | Steric Control | researchgate.netresearchgate.net |
| 6-Acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones (IMDA) | Bridged regioselectivity is observed, leading to bicyclo[2.2.2]octane skeletons. | Electronic Effects (Conjugation) | nih.gov |
Investigation of Substrate-Catalyst Interactions Governing Enantioselectivity
The high degree of enantioselectivity achieved with catalysts derived from the bicyclo[2.2.2]octane framework stems from specific and well-defined interactions between the catalyst and the substrate. The rigid nature of the scaffold is paramount in ensuring that these interactions lead to effective stereochemical communication.
A powerful example is the use of salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane. researchgate.net In these systems, the chiral diamine backbone forces the salen ligand and the coordinated metal into a C2-symmetric arrangement. This creates a well-defined chiral pocket. Plausible reaction models, based on the absolute configuration of the products, indicate that the metal-coordinated substrate fits into this pocket in a way that one face is effectively blocked by an aryl ring of the salen ligand. researchgate.net This leaves the opposite face open to attack, thus ensuring a predictable and high level of enantioselectivity. researchgate.net This steric blocking model is a key principle in understanding the efficacy of these catalysts.
In the realm of organocatalysis, particularly with bifunctional catalysts like primary amine-thioureas, the interactions are often based on a combination of covalent bonding (enamine/iminium formation) and non-covalent interactions (hydrogen bonding). The amine moiety of the catalyst typically forms an enamine with a carbonyl substrate, while the thiourea group can activate the electrophile through hydrogen bonding. rsc.orgbeilstein-journals.org The rigid bicyclic scaffold pre-organizes these functional groups, minimizing conformational ambiguity and ensuring that the substrate is held in a specific orientation within the chiral environment of the catalyst, thereby dictating the stereochemical outcome.
Principles for Achieving Consistent and Predictable Stereochemical Outcomes
The successful application of chiral catalysts relies on the ability to achieve consistent and predictable stereochemical outcomes. Catalysts built upon the (R)-Bicyclo[2.2.2]octan-2-amine framework and its analogs excel in this regard due to a confluence of structural and mechanistic factors.
Conformational Rigidity : The most critical principle is the inherent rigidity of the bicyclo[2.2.2]octane core. Unlike more flexible backbones, this scaffold drastically limits the number of accessible transition state conformations. This rigidity translates into a more ordered and predictable interaction between the catalyst and the substrate, which is the foundation of effective stereochemical control. acs.orgnih.gov
Well-Defined Chiral Environment : The fixed three-dimensional arrangement of substituents on the bicyclic frame creates a highly defined and predictable chiral pocket or environment. As seen with salen-metal complexes of cis-2,5-diaminobicyclo[2.2.2]octane, this allows for effective facial discrimination of the substrate based on steric hindrance, leading to consistent stereochemical induction. researchgate.net
Tunability : The bicyclo[2.2.2]octane scaffold allows for systematic modification. The properties of salen-metal complexes, for instance, can be fine-tuned sterically or electronically by altering the substituents on the salen ligand. This tunability allows for the optimization of catalytic activity and selectivity for specific reactions without altering the fundamental chiral architecture provided by the diamine backbone. researchgate.net
The combination of these principles—a rigid and predictable scaffold that creates a tunable and well-defined chiral environment—makes catalysts derived from chiral bicyclo[2.2.2]octane amines valuable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds with a high degree of confidence. researchgate.net
Computational and Theoretical Investigations of R Bicyclo 2.2.2 Octan 2 Amine Systems
Quantum Chemical Calculations for Mechanistic Insights and Transition State Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions catalyzed by systems containing the bicyclo[2.2.2]octane scaffold. While direct computational studies on (R)-Bicyclo[2.2.2]octan-2-amine are not extensively documented in the reviewed literature, mechanistic insights can be drawn from closely related systems.
For instance, in organocatalytic reactions like the Diels-Alder reaction, the catalyst's role in stabilizing the transition state is paramount for both reactivity and selectivity. nih.gov Computational studies on amine-catalyzed reactions have proposed mechanisms involving the formation of enamine or iminium ion intermediates. nih.govrsc.org For example, in a proposed mechanism for the formation of 4-aminobicyclo[2.2.2]octan-2-ones, an amine-catalyzed Diels-Alder reaction is a key step, leading to the bicyclic core. nih.gov
DFT calculations have been employed to investigate the transition states of such reactions. In a study on the Michael-Michael addition providing bicyclo[2.2.2]octan-2-one derivatives catalyzed by a chiral primary amine-thiourea, the transition state for the formation of the major enantiomer was elucidated at the B3LYP/6-31G(d) level of theory. rsc.org These calculations often reveal crucial non-covalent interactions, such as hydrogen bonding, that stabilize the transition state and dictate the stereochemical outcome. rsc.org
The following table summarizes representative computational methods and findings from studies on related bicyclic systems.
| Reaction Type | Catalyst System | Computational Method | Key Findings |
| Diels-Alder | Amine-catalyzed | Not specified | Proposed enamine-based mechanism. nih.gov |
| Michael-Michael Addition | Chiral primary amine-thiourea | DFT (B3LYP/6-31G(d)) | Identified transition state stabilized by hydrogen bonding. rsc.org |
| Diels-Alder | Organocatalytic | Not specified | Used to construct the bicyclo[2.2.2]octane core. researchgate.net |
Molecular Modeling and Docking Studies for Ligand-Substrate Binding
Molecular modeling and docking studies are instrumental in understanding the binding modes of ligands incorporating the bicyclo[2.2.2]octane scaffold with their biological targets or substrates in a catalytic context. The rigid nature of this framework allows it to present functional groups in a well-defined spatial orientation, making it an ideal candidate for rational drug design and catalyst development.
Docking studies on fused bicyclo[2.2.2]octene derivatives as potential inhibitors for the SARS-CoV-2 main protease have demonstrated how this rigid scaffold can effectively position hydrophobic moieties into the sub-pockets of the enzyme's active site. mdpi.com In these studies, initial 3D conformations of the ligands were generated and optimized using force fields like MMFF94 before being docked into the protein structure. mdpi.com
Similarly, the bicyclo[2.2.2]octane system has been used as a structural mimic of key amino acid residues in protein-protein interactions. For example, it has been designed to replicate the spatial arrangement of two crucial leucine (B10760876) residues in the nuclear receptor binding motif of steroid receptor coactivators. nih.gov
The binding affinities and interaction patterns revealed by these computational methods provide a basis for optimizing ligand design. The table below presents examples of docking studies involving bicyclo[2.2.2]octane derivatives.
| Target | Ligand Scaffold | Docking Program/Force Field | Purpose of Study |
| SARS-CoV-2 3CLpro | Fused bicyclo[2.2.2]octene | LigandScout / MMFF94 | Design of non-covalent inhibitors. mdpi.com |
| Nuclear Receptor LBD | Bicyclo[2.2.2]octane | Not specified | Mimicking protein-protein interactions. nih.gov |
| Anti-cancer proteins | 1,3,3-trimethyl-2-oxybicyclo[2.2.2]octane | Not specified | Evaluation of binding profiles and interactions. researchgate.net |
Conformational Analysis and its Impact on Stereochemical Control
The conformational rigidity of the bicyclo[2.2.2]octane skeleton is a defining feature that significantly influences its role in asymmetric synthesis. acs.org Unlike more flexible cyclic systems, the boat-like conformation of the cyclohexane (B81311) rings within the bicyclo[2.2.2]octane structure is locked, which drastically reduces the number of accessible conformations. windows.net This conformational constraint is crucial for exerting effective stereochemical control in catalytic reactions.
For derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), this reduced conformational freedom and the high bulkiness of the scaffold strongly impact the spatial orientation of the appended amino and carboxyl functionalities. acs.org This, in turn, dictates the conformation of adjacent molecules or substrates, leading to high levels of stereoselectivity in reactions such as the aldol (B89426) reaction. researchgate.net
The stereochemical outcome of reactions is a direct consequence of the molecule's configuration and conformation. windows.net In the case of chiral bicyclo[2.2.2]octane derivatives, the fixed spatial arrangement of substituents creates a well-defined chiral environment around the catalytic center. This environment favors the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer over the other.
Prediction of Stereoselectivity in Novel Catalytic Systems
Computational methods are increasingly used to predict the stereoselectivity of new catalytic systems before their experimental realization. By modeling the transition states for the formation of different stereoisomers, the energy difference between these states (ΔΔG‡) can be calculated, which directly correlates with the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
While specific predictive studies for (R)-Bicyclo[2.2.2]octan-2-amine were not found, the principles are well-established for related organocatalysts. For example, in the enantioselective synthesis of bicyclo[2.2.2]octanes bearing a spiro-oxindole moiety, computational calculations were used to support the proposed stereochemical outcomes. unibo.it
The development of chiral ligands based on the bicyclo[2.2.2]octane framework for transition metal-catalyzed reactions, such as enantioselective hydrogenation, also relies on the predictable stereochemical induction of the rigid scaffold. mdpi.com The design of these ligands is often guided by computational models that predict how the chiral environment of the ligand will translate into the selective formation of a particular product enantiomer.
Advanced Analytical and Spectroscopic Characterization Methods
High-Resolution NMR Spectroscopy for Stereoisomeric and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-Bicyclo[2.2.2]octan-2-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the bicyclic framework and the position of the amino group.
In ¹H NMR spectroscopy, the rigid cage-like structure of the bicyclo[2.2.2]octane system leads to distinct chemical shifts and coupling constants for the protons. The bridgehead protons typically appear as multiplets in a specific region of the spectrum. The proton on the carbon atom bearing the amino group (C2-H) is expected to be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The stereochemistry can be investigated using Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between specific protons, helping to confirm the relative configuration of the substituents. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization. The carbon atom attached to the amino group (C2) will show a characteristic chemical shift. The signals for the bridgehead carbons and the other methylene (B1212753) carbons of the bicyclic system will also appear at predictable chemical shifts. mdpi.comresearchgate.net Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assign all proton and carbon signals unambiguously. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Aminobicyclo[2.2.2]octane Derivatives Note: These are approximate ranges based on related structures. Actual values for (R)-Bicyclo[2.2.2]octan-2-amine may vary.
| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
| Bridgehead CH | 1.8 - 2.9 | 28.0 - 34.0 |
| CH-NH₂ | 3.5 - 4.0 | 48.0 - 53.0 |
| Other CH₂ | 1.3 - 1.9 | 18.0 - 30.0 |
| NH₂ | Variable | N/A |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the absolute configuration and detailed solid-state structure of chiral molecules like (R)-Bicyclo[2.2.2]octan-2-amine. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous three-dimensional representation of the molecule in the crystalline state.
For chiral compounds, single-crystal X-ray diffraction analysis, often utilizing anomalous dispersion (the Bijvoet method), allows for the unequivocal determination of the absolute stereochemistry, confirming the (R)-configuration at the C2 position. mdpi.comnih.gov The analysis of derivatives, such as salts with a chiral acid or cocrystals, can also be employed to facilitate crystallization and determine the absolute structure. semanticscholar.org
The crystal structure reveals how the molecules pack in the solid state, including intermolecular interactions like hydrogen bonding involving the amine group. These interactions are crucial for understanding the physical properties of the compound. Studies on related bicyclo[2.2.2]octane derivatives have demonstrated the power of this technique in establishing their exact molecular geometry and stereochemistry. mdpi.comsemanticscholar.orgjustia.com
Table 2: Illustrative Crystallographic Parameters for a Bicyclo[2.2.2]octane Derivative Note: Data is for a representative substituted bicyclo[2.2.2]octane structure and not the specific title compound.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | semanticscholar.org |
| Space Group | P2₁2₁2₁ | semanticscholar.org |
| a (Å) | 9.6402(10) | semanticscholar.org |
| b (Å) | 9.7026(10) | semanticscholar.org |
| c (Å) | 12.2155(12) | semanticscholar.org |
| Flack Parameter | 0.0(5) | semanticscholar.org |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination
Chiral HPLC: This method often employs chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus separation. For amino compounds, CSPs based on macrocyclic glycopeptides (e.g., Chirobiotic T) have proven effective for separating enantiomers of related bicyclo[2.2.2]octane amino acids. nih.gov The separation is influenced by the mobile phase composition, including the type of organic modifier, buffer, and additives. nih.gov
Chiral GC: For volatile amines or their derivatives, chiral GC is a powerful technique. The amine may first be derivatized with a suitable achiral reagent to improve its volatility and chromatographic behavior. The separation is then performed on a column with a chiral stationary phase, such as CP-Chirasil-L-Val. mdpi.comresearchgate.net The enantiomeric excess is calculated by integrating the peak areas of the two separated enantiomers. This method provides high resolution and sensitivity for quantitative analysis of enantiomeric purity. mdpi.com
Table 3: Examples of Chiral Chromatography Conditions for Bicyclic Amine Derivatives
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Derivatization | Reference |
| HPLC | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Reversed-phase, Polar Organic, or Polar Ionic modes | Not always required | nih.gov |
| GC | CP-Chirasil-L-Val | N₂ (Carrier Gas) | Acylation (e.g., with Ac₂O) | mdpi.comresearchgate.net |
Vibrational Spectroscopy (IR) for Reaction Monitoring and Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in (R)-Bicyclo[2.2.2]octan-2-amine and for monitoring the progress of reactions in which it is a reactant or product. nih.gov
The IR spectrum of this compound is characterized by several key absorption bands:
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. dtic.mil
C-H Stretching: The stretching vibrations of the C-H bonds of the bicyclic alkane framework appear just below 3000 cm⁻¹.
N-H Bending (Scissoring): A characteristic bending vibration for primary amines is observed in the range of 1650-1580 cm⁻¹.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region, between 1250-1020 cm⁻¹.
Bicyclic Cage Vibrations: The rigid bicyclo[2.2.2]octane skeleton gives rise to a series of complex vibrations in the fingerprint region of the spectrum. nist.gov
By monitoring the appearance or disappearance of these characteristic peaks, such as the N-H stretches of the amine or the carbonyl stretch of a reactant, IR spectroscopy can be used to track the conversion of starting materials to products in real-time.
Table 4: Characteristic IR Absorption Frequencies for (R)-Bicyclo[2.2.2]octan-2-amine
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
| Asymmetric & Symmetric Stretch | N-H (Primary Amine) | 3500 - 3300 |
| Stretch | C-H (Alkyl) | 3000 - 2850 |
| Bending (Scissoring) | N-H (Primary Amine) | 1650 - 1580 |
| Stretch | C-N | 1250 - 1020 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-Bicyclo[2.2.2]octan-2-amine, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves [2.2.2] bicyclic framework construction via Diels-Alder reactions or catalytic cyclization. Enantiomeric purity can be optimized using chiral auxiliaries or asymmetric catalysis. For example, substituting the amino group with methyl (R = CH₃) has been shown to enhance enantioselectivity during alkylation steps . Reaction parameters such as temperature (e.g., −78°C for ketone reductions) and solvent polarity (e.g., THF vs. DCM) critically influence stereochemical outcomes.
Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for verifying the bicyclic framework and substituent positions. For stereochemical confirmation, X-ray crystallography provides definitive evidence of the (R)-configuration. Vibrational circular dichroism (VCD) can resolve ambiguities in solution-phase chirality, particularly when crystalline samples are unavailable . Mass spectrometry (HRMS) validates molecular formula (C₈H₁₅N) and isotopic patterns .
Q. How does the bicyclo[2.2.2]octane framework influence the compound’s physicochemical properties relevant to drug design?
- Methodological Answer : The rigid bicyclic structure imposes steric constraints that enhance metabolic stability and receptor binding selectivity. Computational studies (e.g., molecular docking) suggest that the [2.2.2] framework reduces conformational entropy, improving affinity for hydrophobic binding pockets . LogP measurements (e.g., 1.8–2.2) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets .
Advanced Research Questions
Q. What contradictory findings exist regarding the pharmacological activity of bicyclo[2.2.2]octane derivatives, and how can researchers resolve these discrepancies?
- Methodological Answer : Antiviral studies report conflicting results on the impact of amino group substitution. For example, methyl substitution (R = CH₃) enhances activity against influenza A in mice, but larger alkyl groups (e.g., ethyl) reduce potency . To resolve discrepancies, researchers should standardize assay conditions (e.g., viral strain, dosing protocols) and employ structure-activity relationship (SAR) models to isolate steric vs. electronic effects .
Q. What computational approaches are recommended for predicting the enantioselectivity of asymmetric syntheses for this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict enantiomeric excess (ee). Thermodynamic parameters (ΔΔG‡) derived from gas-phase ion energetics (e.g., NIST data ) help identify optimal catalysts. Machine learning tools trained on bicyclic amine datasets may further refine predictions of stereochemical outcomes.
Q. How can researchers design experiments to investigate the biosynthesis of bicyclo[2.2.2] rings in natural products?
- Methodological Answer : Fungal biosynthetic pathways (e.g., Aspergillus spp.) produce bicyclo[2.2.2]diazaoctane precursors via nonribosomal peptide synthetases (NRPS). Isotopic labeling (¹³C-glucose) and gene knockout studies can trace carbon flux into the bicyclic core . Comparative metabolomics of wild-type vs. mutant strains may identify key enzymes (e.g., cyclases) responsible for ring formation .
Contradiction Analysis and Experimental Design
Q. How should researchers address variability in biological activity across different enantiomers or analogs?
- Methodological Answer : Systematic SAR studies are critical. For example, compare (R)- vs. (S)-enantiomers in in vitro binding assays (e.g., radioligand displacement for neurotransmitter receptors). Use cryo-EM or NMR to resolve enantiomer-specific protein interactions. Contradictions in antiviral activity may arise from differences in cellular uptake rates, which can be quantified via LC-MS pharmacokinetic profiling .
Data Collection and Validation
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Adopt protocols from peer-reviewed syntheses (e.g., Whitney et al.’s catalytic methods ). Validate purity via orthogonal techniques: HPLC (≥98% purity), chiral chromatography (ee >99%), and elemental analysis. Share raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider ) for cross-lab verification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
